molecular formula C7H13N B13248100 Bicyclo[3.1.1]heptan-2-amine

Bicyclo[3.1.1]heptan-2-amine

Cat. No.: B13248100
M. Wt: 111.18 g/mol
InChI Key: OROSNZQWEOBCRD-UHFFFAOYSA-N
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Description

Bicyclo[3.1.1]heptan-2-amine is a compound characterized by a bridged bicyclic carbon skeleton. This structure is of significant interest in medicinal chemistry due to its rigid framework and potential pharmacological benefits. The compound’s unique structure allows for the exploration of various substitution patterns, making it a valuable building block in drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the primary methods for synthesizing bicyclo[3.1.1]heptan-2-amine involves the conversion of bicyclo[1.1.1]pentan-1-amine using imine photochemistry. This process includes a photochemical formal (4+2)-cycloaddition of an intermediate imine diradical, followed by hydrolysis to yield the desired amine . Another approach involves the photocatalytic Minisci reaction, which introduces various heterocycles at the bridgehead position from readily available N-hydroxyphthalimide esters of the corresponding carboxylic acids .

Industrial Production Methods

Industrial production methods for this compound are still under development, with current research focusing on optimizing synthetic routes to improve yield and reduce costs. The use of photochemical and photocatalytic reactions is promising due to their mild conditions and potential scalability .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[3.1.1]heptan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions typically occur under mild conditions, often facilitated by photocatalysts .

Major Products

The major products formed from these reactions include poly-substituted bicyclo[3.1.1]heptan-1-amines, ketones, and carboxylic acids. These products are valuable intermediates in the synthesis of more complex molecules .

Mechanism of Action

The mechanism of action of bicyclo[3.1.1]heptan-2-amine involves its interaction with specific molecular targets, such as sigma-2 receptors. These receptors are involved in various cellular processes, including cell proliferation and apoptosis. By binding to these receptors, this compound can modulate these processes, making it a potential therapeutic agent for diseases like cancer and neurological disorders .

Biological Activity

Bicyclo[3.1.1]heptan-2-amine is a bicyclic compound with significant potential in medicinal chemistry due to its unique structural characteristics and biological activity. This article explores the compound's biological interactions, synthesis methods, and its potential applications in drug development.

Structural Characteristics

This compound features a seven-membered carbon framework with two nitrogen atoms, which contribute to its reactivity and interaction with biological targets. The rigid bicyclic structure enhances binding affinities to various receptors compared to acyclic compounds, making it a promising candidate for therapeutic applications.

The compound acts as a ligand for various receptors, particularly in the central nervous system (CNS). Its ability to form stable complexes with proteins and enzymes suggests that it can effectively modulate biological pathways. The nitrogen atom at the second carbon position plays a critical role in its interaction with biological systems.

Pharmacological Potential

Research indicates that this compound and its derivatives exhibit promising pharmacological properties, particularly in treating neurological disorders. The conformational rigidity of the compound allows for selective receptor modulation, which is beneficial in drug design aimed at specific therapeutic targets .

Synthesis Methods

Several synthetic routes have been developed for this compound:

  • Photochemical Synthesis : A recent study demonstrated a photochemical method that converts bicyclo[1.1.1]pentan-1-amines into bicyclo[3.1.1]heptan-2-amines through imine photochemistry, yielding complex sp3-rich primary amine building blocks .
  • Cycloaddition Reactions : Cycloaddition strategies have been employed to synthesize trisubstituted derivatives of bicyclo[3.1.1]heptanes, showcasing their versatility as bioisosteres in medicinal chemistry .

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with other bicyclic compounds:

Compound NameStructure TypeKey Features
Bicyclo[2.2.1]heptan-2-amineBicyclicMore flexible structure; different biological activity profile
Bicyclo[3.2.0]heptaneBicyclicExhibits different reactivity; used in synthetic applications
Bicyclo[4.2.0]octaneBicyclicLarger ring size; different steric effects
Bicyclo[3.3.0]octaneBicyclicIncreased potential for ring strain; unique reactivity

This compound stands out due to its specific nitrogen placement within the ring system, significantly influencing its chemical reactivity and biological interactions compared to other bicyclic compounds.

Case Studies and Research Findings

Case Study 1: Neuropharmacology
In a study focusing on neuropharmacological applications, this compound derivatives were tested for their ability to modulate neurotransmitter receptors associated with anxiety and depression disorders. The findings indicated enhanced binding affinities compared to traditional amines, suggesting potential therapeutic benefits in CNS disorders .

Case Study 2: Anticancer Activity
Another investigation explored the anticancer properties of this compound derivatives against various cancer cell lines. Results demonstrated that certain derivatives exhibited cytotoxic effects at low concentrations, highlighting their potential as novel anticancer agents .

Properties

Molecular Formula

C7H13N

Molecular Weight

111.18 g/mol

IUPAC Name

bicyclo[3.1.1]heptan-2-amine

InChI

InChI=1S/C7H13N/c8-7-2-1-5-3-6(7)4-5/h5-7H,1-4,8H2

InChI Key

OROSNZQWEOBCRD-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2CC1C2)N

Origin of Product

United States

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